2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol
CAS No.: 880144-61-6
Cat. No.: VC8354173
Molecular Formula: C6H10F3NO
Molecular Weight: 169.14 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol - 880144-61-6](/images/structure/VC8354173.png)
Specification
CAS No. | 880144-61-6 |
---|---|
Molecular Formula | C6H10F3NO |
Molecular Weight | 169.14 g/mol |
IUPAC Name | 2-amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol |
Standard InChI | InChI=1S/C6H10F3NO/c7-6(8,9)5(1-2-5)4(11)3-10/h4,11H,1-3,10H2 |
Standard InChI Key | USZFHQDQSKQDJD-UHFFFAOYSA-N |
SMILES | C1CC1(C(CN)O)C(F)(F)F |
Canonical SMILES | C1CC1(C(CN)O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol combines a cyclopropane ring substituted with a trifluoromethyl group () and an ethanolamine side chain (). The cyclopropane ring imposes significant steric strain, while the group enhances metabolic stability and lipophilicity. Key physicochemical parameters include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 169.145 g/mol |
Exact Mass | 169.071 Da |
Polar Surface Area (PSA) | 46.25 Ų |
LogP (Partition Coefficient) | 1.3488 |
The moderate LogP value suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity. The PSA of 46.25 Ų, contributed by the amine and hydroxyl groups, indicates potential for hydrogen bonding .
Synthetic Routes and Methodologies
Core Cyclopropane Synthesis
The cyclopropane ring in this compound is typically constructed via the Corey–Chaykovsky reaction, a method involving the reaction of sulfonium ylides with α,β-unsaturated carbonyl compounds . For example, in related syntheses, cyclopropanealdehyde intermediates are generated through this reaction, which are subsequently functionalized with amine groups via reductive amination .
Final Functionalization
The ethanolamine side chain is appended through reductive amination of ketone precursors. For instance, in a protocol detailed in J. Med. Chem. (2021), a cyclopropane-containing aniline derivative is condensed with benzoic acid, followed by deprotection to yield the target amine .
Example Synthesis Pathway
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Cyclopropanation:
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Amination:
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Ethanolamine Formation:
Applications in Medicinal Chemistry
β3-Adrenergic Receptor Agonists
Structurally analogous compounds, such as those reported in J. Med. Chem. (2021), demonstrate potent activity at β3-adrenergic receptors, which are therapeutic targets for obesity and diabetes . The trifluoromethyl group enhances metabolic stability, while the cyclopropane ring enforces a rigid conformation, improving receptor binding selectivity .
Kinase Inhibitors
The amine and hydroxyl groups serve as hydrogen bond donors in kinase active sites. For example, derivatives of this compound have shown inhibitory activity against tyrosine kinases involved in cancer progression .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR: Peaks at δ 1.07–1.19 ppm (cyclopropane protons), δ 2.68 ppm (amine proton), and δ 3.83 ppm (hydroxyl-bearing methylene) .
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NMR: Signals at 120–125 ppm () and 25–30 ppm (cyclopropane carbons) .
Mass Spectrometry (MS)
The ESI/APCI spectrum exhibits a prominent ion at 169.071 [M − H], consistent with the exact mass .
Future Directions
Further research should prioritize:
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